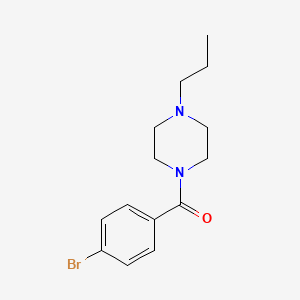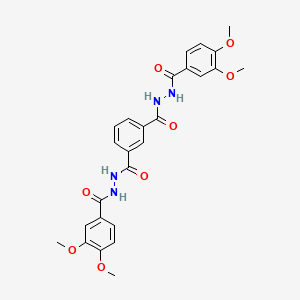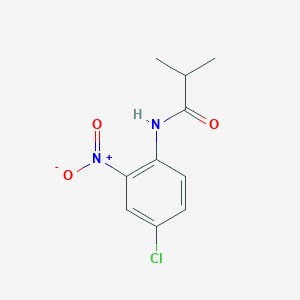![molecular formula C19H13Cl2NOS B4980038 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4980038.png)
2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide, also known as DCPB, is a synthetic compound that has been widely used in scientific research. DCPB is a member of the benzamide family and has been shown to have potential therapeutic applications. In
作用機序
The mechanism of action of 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain proteins involved in cancer and inflammation. 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has been shown to inhibit the activity of the protein STAT3, which is involved in the growth and survival of cancer cells. 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has also been shown to inhibit the activity of the protein NF-κB, which is involved in the inflammatory response.
Biochemical and Physiological Effects
2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide inhibits the growth of cancer cells and induces apoptosis. 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has also been shown to inhibit the activity of certain proteins involved in cancer and inflammation. In animal models, 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has been shown to have anti-inflammatory activity and has been used to treat inflammation. 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has several advantages for lab experiments. It has been shown to have a low toxicity profile, making it a safe compound to work with. 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide is also readily available and can be synthesized in large quantities. However, 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in certain assays. Additionally, 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide. One potential direction is to further investigate its anti-tumor activity and potential use as a cancer therapy. Another potential direction is to investigate its anti-inflammatory activity and potential use as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide and its effects on other proteins and pathways. Finally, the development of more water-soluble analogs of 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide could improve its potential therapeutic applications.
Conclusion
2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-tumor and anti-inflammatory activity and has been used as a tool compound to study the role of certain proteins in cancer and inflammation. 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has several advantages for lab experiments, including a low toxicity profile and availability in large quantities. However, it also has limitations, including poor solubility in water and limited in vivo studies. Further research is needed to fully understand the potential therapeutic applications of 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide.
合成法
2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. The next step involves the reaction of 2,4-dichlorobenzoyl chloride with phenylthiourea to form 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide. The synthesis of 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has been optimized to improve the yield and purity of the final product.
科学的研究の応用
2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has been used in scientific research for its potential therapeutic applications. 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has been shown to have anti-tumor activity in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has also been shown to have anti-inflammatory activity and has been used to treat inflammation in animal models. Additionally, 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has been used as a tool compound to study the role of certain proteins in cancer and inflammation.
特性
IUPAC Name |
2,4-dichloro-N-(2-phenylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NOS/c20-13-10-11-15(16(21)12-13)19(23)22-17-8-4-5-9-18(17)24-14-6-2-1-3-7-14/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITMSNBPMCNGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B4979956.png)

![11-(2,5-difluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4979969.png)
![(4-{(chloromethyl)[4-(dimethylamino)phenyl]phosphoryl}phenyl)dimethylamine](/img/structure/B4979975.png)

![1-(4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B4980002.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B4980008.png)
![1-chloro-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4980023.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)

![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)

![4-[4-(4-pentylcyclohexyl)benzoyl]morpholine](/img/structure/B4980060.png)